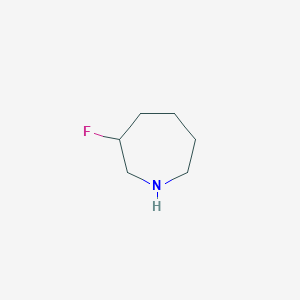

3-Fluoroazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c7-6-3-1-2-4-8-5-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEWKVSEVOAHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoroazepane and Its Structural Analogs

Direct Fluorination Approaches for Azepane Ring Systems

Direct fluorination methods offer an efficient route to introduce a fluorine atom into a pre-formed or forming azepane ring. These strategies often involve the simultaneous formation of a carbon-fluorine and a carbon-nitrogen bond in a cyclization reaction.

Intramolecular Aminofluorination of Unsaturated Amines

Intramolecular aminofluorination of unsaturated amines, such as hex-5-enylamine derivatives, represents a powerful strategy for the construction of the 3-fluoroazepane core. This approach involves the cyclization of an amine onto an alkene, which is activated by an electrophilic fluorine source, leading to the formation of the seven-membered ring with a fluorine atom at the 3-position.

While direct intramolecular aminofluorination for this compound synthesis using purely nucleophilic fluoride (B91410) sources is less common, the principle can be applied in a stepwise manner. This would typically involve the activation of the double bond in a suitable hex-5-enylamine precursor with an electrophilic species, followed by the intramolecular attack of the amine and subsequent capture of the resulting carbocation or cyclic intermediate with a nucleophilic fluoride source. Common nucleophilic fluoride sources that could be employed in such a sequence include alkali metal fluorides (e.g., CsF, KF) and tetraalkylammonium fluorides. The efficiency of these reagents is often enhanced by the use of polar aprotic solvents.

Hypervalent iodine reagents have emerged as powerful and environmentally benign reagents for various organic transformations, including fluorocyclization reactions. nih.govsemanticscholar.orgmtak.hunih.govuniovi.es These reagents can act as electrophilic fluorine sources or promote the fluorination reaction through oxidative pathways. In the context of this compound synthesis, a hypervalent iodine(III) reagent, potentially generated in situ, could activate the double bond of a hex-5-enylamine derivative, triggering the intramolecular cyclization of the amine. The subsequent reaction with a fluoride source would then yield the desired this compound. While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general applicability of hypervalent iodine reagents in the synthesis of fluorinated heterocycles suggests its potential.

Table 1: Examples of Hypervalent Iodine Reagents in Fluorocyclization

| Hypervalent Iodine Reagent | Fluoride Source | Substrate Type | Product | Reference |

| ArIF₂ (in situ generated) | Amine/HF mixtures | Allyl phenyl ethers | 3-Fluorochromanes | researchgate.netnih.gov |

| Iodoarene (catalyst) | HF·Pyridine/mCPBA | ω-Amino-alkenes | Fluorinated piperidines | researchgate.net |

This table presents examples from analogous systems to illustrate the utility of hypervalent iodine reagents in fluorocyclization.

Transition metal catalysis, particularly with palladium, has been extensively developed for the functionalization of alkenes, including aminofluorination reactions. researchgate.netresearchgate.netnih.govrsc.orgresearchgate.net A palladium-catalyzed intramolecular aminofluorination of a suitable hex-5-enylamine derivative could provide a direct route to this compound. The catalytic cycle would likely involve the coordination of the palladium catalyst to the alkene, followed by intramolecular nucleophilic attack of the amine (Wacker-type cyclization). The resulting palladium-carbon bond could then be cleaved by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to afford the this compound product and regenerate the palladium catalyst.

Copper catalysis has also been shown to be effective in the synthesis of functionalized azepines through tandem amination/cyclization reactions of fluorinated allenynes, highlighting the potential of transition metals in constructing fluorinated seven-membered rings. nih.gov

Table 2: Transition Metal-Catalyzed Aminofluorination of Alkenes

| Catalyst | Fluorine Source | Amine Source | Substrate | Product | Reference |

| Pd(OAc)₂ | NFSI | N-fluorobenzenesulfonimide | Styrenes | Vicinal fluoroamines | rsc.org |

| Copper-based | Nucleophilic fluorine | N,N-dialkylhydroxylamines | Alkenes | β-Fluoroamines | chemrxiv.org |

This table provides examples of intermolecular aminofluorination to demonstrate the principle of transition metal-catalyzed C-F and C-N bond formation.

The development of stereoselective and enantioselective aminofluorination reactions is crucial for the synthesis of chiral fluorinated molecules with potential biological activity. In the context of this compound, which contains a stereocenter at the C3 position, enantioselective methods are highly desirable. This can be achieved by employing chiral transition metal catalysts or chiral hypervalent iodine reagents. For instance, chiral palladium complexes have been successfully used in the asymmetric aminofluorination of unactivated alkenes to produce enantiomerically enriched β-fluoropiperidines. researchgate.net Similarly, chiral iodine catalysts have been developed for the enantioselective fluorocyclization of allyl phenyl ethers to yield 3-fluorochromanes. researchgate.netnih.gov These strategies could potentially be adapted to the synthesis of enantiomerically enriched this compound from achiral unsaturated amine precursors.

Table 3: Enantioselective Fluorocyclization Reactions

| Catalyst Type | Catalyst | Substrate | Product | Enantiomeric Ratio (e.r.) | Reference |

| Chiral Iodine(I)/Iodine(III) | C₂-symmetric iodoresorcinol | Allyl phenyl ethers | 3-Fluorochromanes | up to 7:93 | nih.gov |

| Chiral Palladium(II) | Pd(OAc)₂ with Quox ligand | Unactivated alkenes | β-Fluoropiperidines | up to 90% ee | researchgate.net |

This table showcases examples of enantioselective fluorocyclizations of analogous systems.

Deoxyfluorination Reactions for the Introduction of Fluorine

Deoxyfluorination is a widely used method for the introduction of fluorine by converting a hydroxyl group into a carbon-fluorine bond. For the synthesis of this compound, this would involve the deoxyfluorination of a 3-hydroxyazepane precursor. A variety of deoxyfluorination reagents are available, with diethylaminosulfur trifluoride (DAST) and its analogues being the most common.

The reaction of an N-protected 3-hydroxyazepane with a reagent like DAST would proceed via an SN2 mechanism, leading to the inversion of configuration at the C3 position. It is important to note that in some cases, particularly with strained systems, deoxyfluorination with reagents like DAST can lead to ring expansion or rearrangement products. For example, the reaction of certain hydroxymethylpyrrolidines with DAST has been shown to yield enlarged fluorinated piperidine (B6355638) rings. researchgate.net This highlights the need for careful optimization of reaction conditions when applying this methodology to the synthesis of this compound.

Table 4: Common Deoxyfluorination Reagents

| Reagent | Abbreviation | Properties and Applications |

| Diethylaminosulfur Trifluoride | DAST | Widely used, can cause rearrangements. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable alternative to DAST. |

| 2-Pyridinesulfonyl Fluoride | PyFluor | Safe and low-cost reagent. |

| Perfluorobutanesulfonyl Fluoride | PBSF | Used in combination with a fluoride source. |

Diethylaminosulfur Trifluoride (DAST) Mediated Conversions from Hydroxy Precursors

Diethylaminosulfur trifluoride (DAST) is a widely utilized reagent for the deoxyfluorination of alcohols due to its commercial availability and broad applicability. ucla.eduacs.org The reaction of an N-protected 3-hydroxyazepane with DAST is a direct route to N-protected this compound. The nitrogen atom is typically protected, for instance as a carbamate (B1207046) (e.g., Boc), to prevent side reactions with the acidic reaction conditions and the reactive fluorinating agent.

The mechanism of DAST-mediated deoxyfluorination involves the initial activation of the alcohol by DAST to form a fluorosulfite intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride ion, proceeding with an inversion of stereochemistry at the carbon center. However, DAST is known for its thermal instability and can promote elimination side reactions, which may reduce the yield of the desired fluorinated product. ucla.edu

While a specific literature example detailing the DAST-mediated fluorination of N-Boc-3-hydroxyazepane to N-Boc-3-fluoroazepane with precise yields and conditions was not identified in the immediate search, the general utility of DAST for the fluorination of cyclic amino alcohols is well-established. For instance, the deoxofluorination of N-Boc-3-oxopyrrolidine-2-carboxylate using DAST has been reported to proceed in good yield, demonstrating its effectiveness in similar heterocyclic systems. nih.gov

Table 1: Example of DAST-mediated Deoxyfluorination in a Related Heterocyclic System

| Starting Material | Reagent | Product | Yield | Reference |

| N-Boc-3-oxopyrrolidine-2-carboxylate | DAST | N-Boc-3,3-difluoropyrrolidine-2-carboxylate | 64% | nih.gov |

Note: This table illustrates the utility of DAST in a related system due to the absence of a direct literature precedent for 3-hydroxyazepane under the specified search parameters.

Exploration of Alternative Deoxyfluorinating Reagents

The limitations of DAST, particularly its thermal instability and propensity to induce elimination, have driven the development of alternative deoxyfluorinating reagents with improved safety profiles and selectivity. ucla.edu Among these, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) and PyFluor (2-pyridinesulfonyl fluoride) have emerged as prominent alternatives.

Deoxo-Fluor® is reported to be more thermally stable than DAST and in some cases, offers superior performance in converting alcohols to alkyl fluorides. PyFluor is another stable and selective deoxyfluorination reagent that often minimizes the formation of elimination byproducts, simplifying purification. ucla.eduorganic-chemistry.org The choice of reagent can be critical in achieving high yields and purity of the desired this compound.

A comparative study on the deoxyfluorination of a model secondary alcohol, 1-(4-methoxyphenyl)ethanol, highlights the differences in selectivity between these reagents.

Table 2: Comparison of Deoxyfluorinating Reagents for a Model Secondary Alcohol

| Reagent | Product Yield | Elimination Byproduct Yield | Selectivity (Substitution:Elimination) | Reference |

| DAST | 79% | 19% | ~4:1 | acs.org |

| Deoxo-Fluor® | 79% | 13% | ~6:1 | acs.org |

| PyFluor | 79% | <5% | >20:1 | acs.org |

These data suggest that for substrates prone to elimination, PyFluor may offer a significant advantage over DAST and Deoxo-Fluor®. The application of these more modern reagents to the synthesis of this compound from its hydroxy precursor would likely lead to improved outcomes.

Ring Expansion Strategies for Azepane Formation

An alternative approach to constructing the azepane ring system involves the expansion of a smaller, more readily available piperidine ring.

Synthesis via Ring Expansion of Substituted Piperidines (e.g., 2-Hydroxymethylpiperidines)

The Tiffeneau-Demjanov rearrangement is a classic and effective method for the one-carbon ring expansion of cyclic ketones and amino alcohols. wikipedia.orgwikipedia.org This reaction can be adapted for the synthesis of azepane derivatives from substituted piperidines. For instance, a 2-(aminomethyl)piperidine (B33004) derivative can undergo diazotization with nitrous acid, leading to the formation of a diazonium ion. Subsequent loss of nitrogen gas and rearrangement can lead to the formation of a seven-membered azepane ring. wikipedia.orgwikipedia.org

Similarly, a 2-(hydroxymethyl)piperidine precursor can be converted into a suitable leaving group at the exocyclic methylene (B1212753) carbon. Intramolecular cyclization can then lead to a bicyclic aziridinium (B1262131) ion intermediate, which upon nucleophilic attack, can result in the ring-expanded azepane product. researchgate.net

Mechanistic Pathways of Ring Expansion Reactions (e.g., Involvement of Aziridinium Intermediates)

The ring expansion of substituted piperidines to azepanes often proceeds through the formation of a strained bicyclic aziridinium ion intermediate. researchgate.netnih.gov For example, in the case of a 2-(hydroxymethyl)piperidine derivative where the hydroxyl group has been converted to a good leaving group (e.g., a tosylate or mesylate), the nitrogen atom of the piperidine ring can displace the leaving group in an intramolecular fashion to form a 1-azabicyclo[4.1.0]heptane (an aziridinium ion).

This highly reactive intermediate is susceptible to nucleophilic attack. The regioselectivity of the ring-opening is a crucial aspect of this methodology. Attack at the bridgehead carbon atom by a nucleophile will regenerate the piperidine skeleton with a functionalized side chain. However, attack at the methylene carbon of the original aziridine (B145994) ring leads to the desired ring-expanded azepane product. The nature of the nucleophile and the reaction conditions can influence the regioselectivity of this ring-opening step. nih.gov

Formation from Aziridine Precursors and Rearrangement Reactions

The inherent ring strain of aziridines makes them valuable precursors for various ring-opening and rearrangement reactions to access larger heterocyclic systems.

Aziridinium Ion-Mediated Ring-Opening and Rearrangement Processes

The formation of an aziridinium ion from an aziridine precursor is a key step in initiating rearrangement reactions. This can be achieved by the reaction of a non-activated aziridine with an electrophile. nih.govrsc.org The subsequent ring-opening of this activated intermediate by a nucleophile can be highly regio- and stereoselective. rsc.orgnih.gov

In the context of synthesizing this compound, a strategy could involve the formation of a bicyclic aziridinium ion, as described in the ring expansion of piperidines, followed by nucleophilic ring-opening with a fluoride source. The regioselectivity of the fluoride attack would be critical to ensure the formation of the this compound isomer. nih.govresearchgate.net For example, the reaction of a β-hydroxyamine with DAST can proceed through an aziridinium ion intermediate, which is then opened by fluoride. nih.gov This highlights a potential pathway where an appropriately substituted precursor could be cyclized to an aziridinium ion and subsequently ring-opened to yield a fluorinated azepane.

Control of Regioselectivity and Stereoselectivity in Aziridinium-Based Transformations

The ring-opening of aziridinium intermediates with a fluoride source represents a powerful and direct strategy for the introduction of fluorine into an aza-heterocyclic framework. The control of regioselectivity (i.e., the position of fluoride attack) and stereoselectivity (i.e., the spatial orientation of the fluorine atom) is paramount for the successful synthesis of a specific isomer like this compound. While direct examples for the synthesis of this compound via this method are not extensively documented, principles derived from the synthesis of other fluorinated N-heterocycles, such as fluorinated piperidines, offer significant insights.

One key factor influencing regioselectivity is the presence of directing groups on the ring system. Fluorine itself can act as a powerful regiocontrol element through the gauche effect. nih.gov In the ring expansion of fluorinated prolinol derivatives to form piperidines, the stereochemistry of fluorine atoms at the C(4) position of the initial pyrrolidine (B122466) ring dramatically influences the product ratio. nih.gov This control is attributed to the electrostatic gauche effect, which dictates the conformation of the bicyclic aziridinium intermediate and, consequently, the preferred site of nucleophilic attack by the fluoride ion. nih.gov For instance, the ring-opening of an aziridinium ion derived from a trans-4-fluoroprolinol derivative can lead to a significantly higher selectivity for the piperidine product over the pyrrolidine product. nih.gov This principle could be hypothetically extended to the synthesis of this compound from a suitably substituted fluorinated piperidine precursor, where the strategic placement of fluorine could direct the ring expansion.

Another approach to controlling regioselectivity involves the use of hydrogen bonding catalysis. Computational and experimental studies have demonstrated that the charge density of the fluoride nucleophile can be modulated by a hydrogen-bond donor catalyst, such as a urea (B33335) derivative. nih.gov This modulation can reverse the intrinsic regioselectivity of the fluoride attack on a dissymmetric aziridinium ion. nih.gov This strategy of "regiodivergent nucleophilic fluorination" offers a powerful tool for selectively accessing different constitutional isomers from a common intermediate.

The stereoselectivity of the aziridinium ring-opening is often governed by an SN2-type mechanism, which results in an inversion of configuration at the center of attack. Therefore, the stereochemistry of the final product is directly dependent on the stereochemistry of the aziridinium precursor. Enantioselective synthesis can be achieved through the use of chiral catalysts. For example, cooperative Lewis acid catalysis, employing a combination of a chiral (salen)Co complex and an achiral titanium(IV) co-catalyst, has been successfully used for the enantioselective fluoride ring-opening of meso-aziridines to produce trans-β-fluoroamines with high enantiomeric excess. ucla.edunorthwestern.edu The chiral catalyst is believed to deliver the fluoride nucleophile, while the co-catalyst activates the aziridinium ion. northwestern.edu

The following table summarizes the influence of various factors on the regioselectivity of aziridinium ring-opening with fluoride, based on studies of analogous systems.

| Intermediate/Substrate | Fluoride Source | Catalyst/Additive | Key Factor Influencing Regioselectivity | Outcome | Reference(s) |

| Bicyclic aziridinium from N-alkylprolinols | Azide (as fluoride surrogate) | None | Fluorine substitution and stereochemistry at C(4) (Gauche effect) | High selectivity for piperidine product | nih.gov |

| Dissymmetric aziridinium with aryl and ester substituents | Alkali metal fluoride | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea (SU) | Hydrogen bonding catalysis modulating fluoride charge density | Regiodivergent control, favoring the otherwise disfavored regioisomer | nih.gov |

| meso-N-picolinamide aziridines | Benzoyl fluoride / HFIP | (salen)Co and Ti(IV) | Cooperative Lewis acid catalysis | Enantioselective formation of trans-β-fluoroamines | ucla.edunorthwestern.edu |

This table is generated based on data from analogous systems and illustrates principles that could be applied to this compound synthesis.

Emerging and Novel Synthetic Routes to this compound

Recent advances in synthetic organic chemistry have introduced several innovative methods for the synthesis of fluorinated heterocycles, which could be adapted for the preparation of this compound. These emerging routes often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

One promising strategy is the intramolecular aminofluorination of alkenes. nih.gov This method involves the cyclization of an unsaturated N-iodoamine, generated in situ, in the presence of a nucleophilic fluoride source. This approach allows for the simultaneous formation of the aza-heterocyclic ring and the introduction of the fluorine atom in a single step. The application of this methodology to an appropriate unsaturated aminoalkene precursor could provide a direct route to this compound.

Another novel approach involves the ring expansion of smaller, trifluoromethylated heterocycles. For instance, a method for the synthesis of 3-CF3-azepanes has been reported starting from 1-tosyl-2-(trifluoromethyl)aziridine. nih.gov This process involves the alkylation of the aziridinyl anion with a dihaloalkane, followed by a nucleophile-triggered ring expansion. While this method yields a trifluoromethylated azepane, modifications to the starting materials and reaction conditions could potentially be developed to access monofluorinated analogs.

The use of hypervalent iodine reagents, such as fluoroiodane, has also emerged as a powerful tool for the synthesis of fluorinated heterocycles. le.ac.uk These reagents can facilitate fluorocyclization reactions of unsaturated precursors under mild conditions. For example, the fluorocyclization of unsaturated oximes has been shown to produce fluorinated dihydro-oxazines. le.ac.uk The development of similar cyclization reactions with suitable amine precursors could pave the way for new synthetic routes to this compound.

Furthermore, late-stage deoxyfluorination of a pre-existing hydroxyazepane represents a conceptually straightforward approach. chim.it Reagents such as diethylaminosulfur trifluoride (DAST) are commonly used for this transformation. The challenge in this approach often lies in controlling the regioselectivity and stereoselectivity of the fluorination, especially in a flexible seven-membered ring system. However, the development of new, more selective fluorinating agents continues to expand the utility of this strategy.

The following table highlights some emerging synthetic strategies for fluorinated N-heterocycles that could be potentially applied to the synthesis of this compound.

| Synthetic Strategy | Precursor Type | Key Reagent(s) | Potential Product | Key Advantages | Reference(s) |

| Intramolecular Aminofluorination | Unsaturated amine | N-Iodosuccinimide, Fluoride source | Fluorinated aza-heterocycle | Direct cyclization and fluorination | nih.gov |

| Ring Expansion | Trifluoromethylated aziridine | Dihaloalkane, Nucleophile | Trifluoromethylated azepane | Access to complex ring systems | nih.gov |

| Fluorocyclization | Unsaturated oxime/amine | Fluoroiodane | Fluorinated dihydro-oxazine/azepane | Mild reaction conditions, novel reactivity | le.ac.uk |

| Deoxyfluorination | Hydroxyazepane | DAST or other fluorinating agents | Fluoroazepane | Late-stage functionalization | chim.it |

This table presents potential applications of emerging methods to the synthesis of this compound based on literature for other fluorinated N-heterocycles.

Reactivity and Chemical Transformations of 3 Fluoroazepane

Derivatization Strategies for the 3-Fluoroazepane Core Structure

Ring Modification Reactions (excluding direct therapeutic applications)

The chemical transformations involving the azepane ring of this compound, or those that lead to its formation through ring modification, are of significant interest in synthetic organic chemistry. These reactions often involve the manipulation of existing ring structures to create the seven-membered azepane core, or the construction of this ring system from acyclic or smaller cyclic precursors, with the fluorine atom playing a crucial role in directing or enabling these transformations.

One prominent pathway for accessing fluorinated azepanes involves ring expansion reactions . Specifically, substituted piperidines (six-membered rings) can be transformed into azepanes (seven-membered rings) through various chemical methodologies. A key example includes the use of diethylaminosulfur trifluoride (DAST) or its analogues, such as Deoxo-Fluor, to induce ring expansion of 2-hydroxymethylpiperidine derivatives. This process typically proceeds via the formation of an intermediate aziridinium (B1262131) ion, which undergoes nucleophilic attack and subsequent ring opening to yield the seven-membered fluorinated azepane ring arkat-usa.orgresearchgate.netacs.org. The regioselectivity and stereoselectivity of these ring expansion reactions can often be controlled by the nature of the substituents on the piperidine (B6355638) precursor and the reaction conditions employed rsc.org.

Another significant category of ring modification reactions leading to 3-fluoroazepanes involves intramolecular cyclization strategies . These methods construct the seven-membered azepane ring from acyclic precursors. For instance, intramolecular aminofluorination reactions of unsaturated amines have been employed. These transformations often utilize hypervalent iodine reagents in conjunction with a fluoride (B91410) source, such as hydrogen fluoride (HF) or HF-pyridine, and an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The mechanism typically involves the activation of the alkene, followed by intramolecular nucleophilic attack of the amine nitrogen onto the activated double bond, leading to the formation of the fluorinated seven-membered ring beilstein-journals.orgrsc.org.

These ring modification reactions are crucial for accessing diverse fluorinated azepane scaffolds, which serve as valuable building blocks in various chemical syntheses.

Table 1: Representative Ring Modification Reactions Leading to 3-Fluoroazepanes

| Reaction Type | Precursor/Substrate Example | Key Reagents/Conditions | Product/Outcome (Ring Modification) | Citation(s) |

| Ring Expansion | 2-Hydroxymethylpiperidines | DAST (Diethylaminosulfur trifluoride) | 3-Fluoroazepanes | arkat-usa.orgresearchgate.netacs.org |

| 2-Hydroxymethylpiperidines | Deoxo-Fluor | 3-Fluoroazepanes | acs.org | |

| Piperidine derivatives | Various (e.g., specific functionalization and reagents) | Azepane derivatives | rsc.org | |

| Intramolecular Cyclization | Unsaturated Amines | Hypervalent iodine reagents, HF or HF-pyridine, m-CPBA | 3-Fluoroazepanes | beilstein-journals.orgrsc.org |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and dynamics. For 3-Fluoroazepane, ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D NMR techniques, are crucial for its characterization.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling) savemyexams.comorganicchemistrydata.org. For this compound, the ¹H NMR spectrum would be expected to display signals corresponding to the protons on the azepane ring.

Expected Chemical Shifts: Protons on the saturated carbon atoms of the azepane ring are generally expected to resonate in the aliphatic region, typically between 1.0 and 4.0 ppm. The protons on C3, being directly attached to the carbon bearing the fluorine atom, are anticipated to appear at a slightly downfield position compared to other ring protons due to the electronegativity of fluorine. Protons on C2 and C4, vicinal to C3, may also show subtle shifts due to the influence of the C-F bond. If the azepane is a secondary amine (NH), the proton on the nitrogen would typically appear as a broad singlet, its position highly dependent on solvent, concentration, and temperature.

Coupling Patterns: The presence of fluorine significantly influences proton coupling. The proton(s) on C3 would exhibit coupling to the fluorine atom (³JHF) and to the protons on C2 and C4 (geminal and vicinal couplings). Protons on C2 and C4 would, in turn, show coupling to the C3 proton and potentially to the fluorine atom through longer-range couplings (⁴JHF). The multiplicity of each signal (singlet, doublet, triplet, etc.) would reveal the number of neighboring magnetically active nuclei, including protons and fluorine.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) | Expected Integration |

| CH₂ (C2) | ~1.5 - 2.5 | Multiplet | ³JHH, ⁴JHF (if observable) | 2H |

| CH (C3) | ~3.5 - 4.5 | Multiplet | ³JHF, ³JHH, ⁴JHH | 1H |

| CH₂ (C4) | ~1.5 - 2.5 | Multiplet | ³JHH, ⁴JHF (if observable) | 2H |

| CH₂ (C5) | ~1.5 - 2.5 | Multiplet | ³JHH, ⁴JHH | 2H |

| CH₂ (C6) | ~1.5 - 2.5 | Multiplet | ³JHH, ⁴JHH | 2H |

| CH₂ (C7) | ~1.5 - 2.5 | Multiplet | ³JHH, ⁴JHH | 2H |

| NH (if secondary) | ~1.0 - 5.0 (broad) | Singlet (broad) | - | 1H |

Note: Specific shifts and coupling constants are highly dependent on the exact conformation, solvent, and presence of other substituents.

¹³C NMR spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon environment in this compound would typically give rise to a distinct signal savemyexams.comlibretexts.org.

Expected Chemical Shifts: Aliphatic carbons in an azepane ring are expected to resonate between approximately 20 and 60 ppm. The carbon atom directly bonded to fluorine (C3) is expected to show a significant downfield shift due to the strong electron-withdrawing effect of fluorine. Furthermore, this carbon (C3) will exhibit a large one-bond coupling constant (¹JCF) with the ¹⁹F nucleus, which is a highly diagnostic feature awi.dersc.orgchemicalbook.com. Other carbons in the ring (C2, C4, C5, C6, C7) will also show smaller, longer-range couplings to fluorine (²JCF, ³JCF), which can aid in their assignment.

Coupling Patterns: In standard ¹³C NMR spectra, proton decoupling is usually applied, resulting in singlets for each carbon. However, the direct C-F coupling (¹JCF) will split the signal for C3 into a doublet. The magnitude of this coupling is typically large (often > 150 Hz) and is a definitive indicator of the C-F bond.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Coupling to Fluorine (¹JCF, Hz) |

| C1 (CH₂) | ~30 - 50 | - |

| C2 (CH₂) | ~20 - 40 | ~15 - 30 |

| C3 (CHF) | ~50 - 70 | > 150 |

| C4 (CH₂) | ~20 - 40 | ~15 - 30 |

| C5 (CH₂) | ~20 - 40 | ~15 - 30 |

| C6 (CH₂) | ~20 - 40 | ~15 - 30 |

| C7 (CH₂) | ~30 - 50 | - |

Note: The exact chemical shifts and coupling constants are influenced by the specific electronic and steric environment.

¹⁹F NMR spectroscopy is specifically used to detect and characterize fluorine atoms in a molecule aiinmr.comcolorado.edu. Since fluorine has a spin of ½ and 100% natural abundance, it is highly sensitive to its electronic environment.

Expected Signal: For this compound, a single signal would be expected for the fluorine atom at the C3 position.

Chemical Shift: The chemical shift of the ¹⁹F signal is highly diagnostic. Fluorine chemical shifts are typically reported relative to a standard like CFCl₃ (0 ppm) or CF₃COOH (-76.55 ppm) colorado.edu. The exact position would depend on the electronic nature of the azepane ring and any substituents.

Coupling: The ¹⁹F nucleus will be split by adjacent protons (³JFH and ⁴JFH), leading to a multiplet pattern that can provide further structural information.

Table 3: Expected ¹⁹F NMR Data for this compound

| Fluorine Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| F at C3 | ~ -100 to -250 (relative to CFCl₃) | Multiplet | ³JFH, ⁴JFH |

Note: The chemical shift range is broad and highly sensitive to the molecular environment. The reference standard used should always be noted.

Two-dimensional NMR techniques are invaluable for unambiguously assigning signals and confirming structural connectivity, especially in complex molecules or when resolving overlapping signals.

COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, allowing the tracing of proton connectivity within the azepane ring. For example, COSY would show correlations between protons on adjacent carbons (e.g., H2-H3, H3-H4).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates ¹H signals directly to their attached ¹³C nuclei. This is crucial for assigning specific proton resonances to their corresponding carbon atoms, confirming the direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC correlates protons to carbon atoms separated by two or three bonds. This technique is particularly useful for establishing longer-range connectivity, such as correlations between protons and the carbon bearing the fluorine (C3), thereby confirming the position of the fluorine atom within the ring. Studies on fluorinated heterocycles often employ HMBC to map out substituent positions awi.deresearchgate.net.

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the presence of specific functional groups.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various bonds within the molecule.

Characteristic Absorptions:

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹ libretexts.orgutdallas.edu.

N-H Stretching: If this compound is a secondary amine, a characteristic N-H stretching band, typically broad and in the range of 3300-3500 cm⁻¹, would be observed libretexts.orgutdallas.edu.

C-F Stretching: The presence of the carbon-fluorine bond is a key diagnostic feature. C-F stretching vibrations typically appear in the fingerprint region of the IR spectrum, commonly between 1000 and 1300 cm⁻¹ libretexts.orgrsc.orgresearchgate.net. The exact position and intensity of this band can provide information about the nature of the C-F bond and its molecular environment.

C-N Stretching: The C-N stretching vibration of the amine group is generally found in the region of 1000-1200 cm⁻¹ libretexts.org.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretching (aliphatic) | 2850 - 3000 | Strong |

| N-H Stretching (if secondary) | 3300 - 3500 (broad) | Medium to Strong |

| C-F Stretching | 1000 - 1300 | Medium to Strong |

| C-N Stretching | 1000 - 1200 | Medium |

| C-H Bending | 1350 - 1475 | Medium |

Note: The specific positions and intensities of IR bands can vary significantly based on the molecular structure, hydrogen bonding, and the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that provides a unique "fingerprint" of a molecule based on the inelastic scattering of light. This technique is sensitive to molecular vibrations and can reveal information about the chemical bonds and molecular structure mdpi.comut.ee. While specific published Raman spectra for this compound were not extensively detailed in the provided search results, Raman spectroscopy is generally used to identify functional groups and analyze the molecular composition of samples. It is often complementary to Infrared (IR) spectroscopy, with signals that are strong in one technique often being weak in the other contractpharma.com. The technique relies on the interaction of monochromatic light, typically from a laser, with the sample, where a small fraction of the scattered light undergoes a frequency shift characteristic of the substance's vibrational modes ut.ee.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns. It operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z) msu.edusavemyexams.comuni-saarland.de.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, allowing for the determination of the exact mass of an ion biocompare.comalgimed.combioanalysis-zone.com. This precision is crucial for distinguishing between compounds with the same nominal mass and for unequivocally determining the elemental composition or molecular formula of an unknown compound algimed.com. For this compound, HRMS would allow for the precise calculation of its molecular formula, confirming the presence and arrangement of its constituent atoms, including the fluorine atom. The exact mass measurement is vital for unambiguous identification and purity assessment bioanalysis-zone.comresearchgate.net.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline solids nih.govufl.eduwikipedia.orgcrelux.comnih.gov. This method involves growing single crystals of the compound and then exposing them to an X-ray beam. The resulting diffraction pattern is analyzed to produce a map of electron density, from which the precise positions of atoms, bond lengths, and bond angles can be determined nih.govwikipedia.org. If this compound can be crystallized, X-ray crystallography would provide the most detailed information about its solid-state molecular architecture, including the stereochemistry and conformation of the azepane ring and the precise location of the fluorine substituent.

Techniques for Chiral Analysis (e.g., Chiral High-Performance Liquid Chromatography, Circular Dichroism Spectroscopy)

As this compound contains a chiral center (at the 3-position due to the fluorine substituent), techniques for chiral analysis are essential to determine its enantiomeric purity and to separate its enantiomers if it exists as a racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes specialized chiral stationary phases (CSPs) that can differentially interact with enantiomers, allowing for their separation americanpharmaceuticalreview.comcsfarmacie.czsigmaaldrich.com. By employing an appropriate chiral column and mobile phase, the enantiomers of this compound can be resolved and quantified. This method is critical for pharmaceutical applications where enantiomeric purity is often a regulatory requirement americanpharmaceuticalreview.com.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules jascoinc.comwikipedia.orgnih.govbiorxiv.orgcreative-proteomics.com. CD spectra provide information about the stereochemistry and conformation of chiral compounds. For this compound, CD spectroscopy could be used to confirm its chirality and, in conjunction with other methods, to assign the absolute configuration of its enantiomers.

Other Complementary Spectroscopic and Analytical Methods (e.g., UV/Vis, EPR, Fluorescence)

While not always primary characterization tools for saturated heterocyclic compounds like azepanes, other spectroscopic methods can provide complementary information:

UV/Vis Spectroscopy: Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which is related to electronic transitions within a molecule msu.eduijprajournal.comlibretexts.orgwikipedia.org. For saturated compounds like this compound, which lack extensive conjugated pi-electron systems, UV/Vis absorption is typically observed at shorter wavelengths (in the far UV range) due to sigma-to-sigma* or n-to-sigma* transitions. It can be used to assess purity or detect the presence of conjugated impurities.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is used to detect and characterize species with unpaired electrons, such as free radicals or transition metal ions warwick.ac.uk. Unless this compound is involved in radical chemistry or has paramagnetic properties, EPR is unlikely to be a primary characterization tool.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a sample after excitation with light of a specific wavelength warwick.ac.ukhoriba.comnih.govresearchgate.netnih.gov. It is highly sensitive and often used for molecules with conjugated systems or specific fluorophores. Similar to UV/Vis spectroscopy, unless this compound possesses intrinsic fluorescence or is derivatized with a fluorescent tag, its direct characterization by fluorescence spectroscopy would be limited. However, it can be useful for studying interactions or changes in its environment if it were part of a larger fluorescent system.

Compound List

this compound

Computational and Theoretical Studies of 3 Fluoroazepane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties and reactivity of 3-fluoroazepane. These methods allow for the detailed analysis of molecular orbitals, electron distribution, and potential reaction pathways.

Prediction and Analysis of Conformational Isomers and Energetics

The azepane ring, being a seven-membered heterocycle, can adopt various conformations. Computational methods are crucial for identifying and characterizing these conformers and determining their relative energetic stabilities. Studies on similar cyclic systems, such as cyclohexane (B81311) and other azepanes, indicate that ring puckering is essential to minimize angle and torsional strain spcmc.ac.inlibretexts.orgwikipedia.orgucalgary.careddit.comyoutube.com. For fluorinated azepanes, the presence of fluorine can influence conformational preferences through electrostatic interactions (e.g., F···N+) and hyperconjugation (σCH → σ*CF) researchgate.netresearchgate.net. Theoretical studies aim to predict the most stable conformers, such as chair or twist-boat-like structures, and quantify the energy differences between them nih.govspcmc.ac.inlibretexts.orgwikipedia.orgreddit.comyoutube.compearson.com. These energetic profiles are vital for understanding the molecule's behavior in different chemical environments and reactions.

Mechanistic Investigations of Fluorination and Rearrangement Reactions (e.g., Transition State Modeling)

Computational chemistry plays a pivotal role in dissecting the mechanisms of reactions involving this compound, particularly fluorination and rearrangement processes. DFT calculations are used to model transition states, providing activation energies for elementary steps in reaction pathways researchgate.netchemrxiv.orgrsc.orgnih.govbeilstein-journals.orgacs.org. For instance, studies on related fluorination reactions have elucidated mechanisms involving single transition states via fluoride-coupled electron transfer researchgate.net or identified key intermediates and barriers in palladium-catalyzed fluorinations chemrxiv.org. Rearrangement reactions, such as those involving fluorinated heterocycles, can also be understood by modeling transition states that describe bond breaking and formation events beilstein-journals.orgresearchgate.netresearchgate.netrsc.org. Understanding these mechanistic details, including the role of fluorine substituents in influencing reaction pathways and transition state energies, is critical for synthetic chemists.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations offer a temporal perspective on the behavior of this compound, allowing for the study of its dynamic conformational changes over time longdom.orgnih.govmdpi.commdpi.comnih.gov. By modeling the movement of atoms and molecules based on classical mechanics and interatomic potentials, MD simulations can reveal how the molecule samples its conformational landscape. This approach can provide insights into the flexibility of the azepane ring, the interconversion rates between different conformers, and the influence of the fluorine atom on these dynamics researchgate.netresearchgate.net. MD simulations can also be used in conjunction with other methods, such as Markov modeling, to analyze complex dynamic processes and identify key conformational states mdpi.com.

Theoretical Studies on Structure-Reactivity Relationships in Fluorinated Azepanes

Theoretical studies are essential for establishing structure-reactivity relationships within the broader class of fluorinated azepanes, which can then be applied to understanding this compound. By systematically altering structural features, such as the position and number of fluorine atoms, and observing the impact on calculated reactivity parameters (e.g., bond strengths, electronic properties, reaction barriers), researchers can develop predictive models. The electron-withdrawing nature of fluorine, for example, can significantly alter the electron density distribution and influence the reactivity of adjacent functional groups or the ring system itself nih.govresearchgate.netresearchgate.net. Theoretical investigations help correlate specific structural motifs with observed or predicted chemical behavior, guiding the design of new fluorinated compounds with tailored properties.

Emerging Research Directions and Future Perspectives in 3 Fluoroazepane Chemistry

Advancements in Novel Fluorination Methodologies for Heterocycles

The synthesis of fluorinated heterocycles like 3-fluoroazepane presents unique challenges due to the potential for heteroatom interference and the need for regioselective C-F bond formation. rsc.org Traditional fluorination methods often require harsh conditions, but recent advancements are providing milder and more selective alternatives applicable to saturated nitrogen-containing rings.

Key developments include the use of both electrophilic and nucleophilic fluorinating agents. nih.gov Electrophilic reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) have become prominent for the direct fluorination of C-H bonds, including those in heterocyclic systems. researchgate.net For a precursor like azepane, this might involve the fluorination of an enamine or enolate equivalent. Nucleophilic fluorination, employing sources like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), is typically used for the conversion of hydroxyl groups to fluorides (hydroxy-de-fluorination). This approach would be suitable for the fluorination of a 3-hydroxyazepane precursor.

Recent progress also highlights fluorocyclization reactions, where fluorination and cyclization occur in a single step to construct the fluorinated heterocyclic ring. nih.gov While often applied to different ring systems, the principles could be adapted for azepane synthesis. nih.gov These methods offer a streamlined approach to complex fluorinated molecules. nih.gov

A summary of modern fluorination reagents is presented below.

| Reagent Type | Examples | Typical Application |

| Electrophilic | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Fluorination of electron-rich carbons (e.g., enolates, enamines), C-H fluorination |

| Nucleophilic | Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor | Conversion of alcohols to alkyl fluorides |

These advanced methodologies are crucial for overcoming the synthetic hurdles associated with producing this compound and its derivatives, making these valuable compounds more accessible for further research.

Enhanced Stereocontrol and Asymmetric Synthesis of Azepane Derivatives

Achieving stereocontrol in the synthesis of this compound is critical, as the stereochemistry of the fluorine atom can profoundly impact biological activity. The development of asymmetric synthesis routes to chiral fluorinated azepanes is an area of active research. Strategies often involve the stereoselective fluorination of a prochiral precursor or the construction of the azepane ring using a chiral building block.

One promising approach is organocatalysis, which has been successfully used for the asymmetric α-fluorination of aldehydes and ketones. researchgate.net A potential route to enantiomerically enriched this compound could involve the asymmetric fluorination of a suitable δ-amino aldehyde precursor, followed by reductive amination to form the seven-membered ring.

Another strategy involves ring expansion of smaller, more readily available chiral precursors, such as fluorinated piperidines or pyrrolidines. rsc.orgnih.gov For instance, a diastereomerically pure fluorinated piperidine (B6355638) could undergo a regioselective and stereoselective ring expansion to yield a specific stereoisomer of this compound. rsc.org The combination of biocatalysis with other synthetic methods is also emerging as a powerful tool for achieving high stereocontrol in the synthesis of chiral amines and their derivatives. acs.org

| Synthetic Strategy | Description | Potential for this compound |

| Organocatalytic Fluorination | Use of chiral small-molecule catalysts to induce enantioselectivity in fluorination reactions. researchgate.net | Asymmetric fluorination of a linear amino-aldehyde followed by cyclization. |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule to build the target structure. | Less direct, but possible via multi-step transformation of a chiral starting material. |

| Ring Expansion | Expansion of a smaller, stereochemically defined ring (e.g., piperidine) to the azepane core. rsc.org | Stereospecific expansion of a 2-(halomethyl)-3-fluoropiperidine derivative. |

| Asymmetric Biocatalysis | Employing enzymes to catalyze key stereoselective transformations. acs.org | Enzymatic resolution of a racemic this compound or a precursor. |

These advanced strategies are essential for accessing stereochemically pure isomers of this compound, enabling detailed investigation of their structure-activity relationships.

Application of Advanced Computational Modeling in Organofluorine Chemistry

Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and reaction outcomes, thereby guiding synthetic efforts. clemson.edumdpi.com In the context of this compound, computational methods can provide valuable insights into its conformational preferences, electronic properties, and reactivity.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the conformational landscape of the azepane ring. acs.org The introduction of a fluorine atom can significantly alter the ring's preferred conformation due to steric and electronic effects, such as the gauche effect between the fluorine and the nitrogen lone pair. researchgate.net Understanding these conformational biases is crucial, as they dictate the molecule's three-dimensional shape and its ability to interact with biological targets.

Furthermore, computational models can predict the reactivity of different positions on the azepane ring, aiding in the design of selective functionalization strategies. mdpi.com For instance, calculating charge distributions and frontier molecular orbitals can help predict the most likely sites for electrophilic or nucleophilic attack. Time-dependent DFT (TD-DFT) can be used to predict spectroscopic properties, which is particularly relevant if the molecule is to be used as a fluorescent probe. clemson.edu

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Calculating ground-state geometry, conformational analysis, reaction energetics, electronic properties (e.g., electrostatic potential). acs.org |

| Time-Dependent DFT (TD-DFT) | Predicting UV-Vis absorption and emission spectra for potential use as a fluorescent probe. clemson.edu |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of this compound in different environments (e.g., water, lipid bilayer) to assess its dynamic properties and interactions. mdpi.com |

The synergy between computational prediction and experimental validation accelerates the development of new synthetic routes and applications for this compound.

Potential of this compound as a Versatile Synthetic Building Block and Research Probe in Chemical Biology

The this compound scaffold is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. whiterose.ac.ukfluorochem.co.uk Its seven-membered ring provides a flexible yet constrained framework, and the fluorine atom serves as a powerful modulator of physicochemical properties. nih.gov By incorporating the this compound motif into larger molecules, chemists can systematically probe the effects of fluorination on biological activity and metabolic stability.

In chemical biology, fluorinated molecules are increasingly used as research probes. nih.gov The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR can be used to study the binding of a this compound-containing ligand to a protein target, as the fluorine chemical shift is highly sensitive to its local environment. nih.gov

Furthermore, strategically positioned fluorine atoms can be incorporated into fluorescent probes to fine-tune their photophysical properties, such as quantum yield and photostability. nih.gov While this compound itself is not a fluorophore, it could be incorporated into larger fluorescent molecules to modulate their properties or serve as a non-fluorescent scaffold for creating fluorogenic probes that "turn on" upon reacting with a specific target. acs.org Sulfonyl fluoride (B91410) probes, for example, have gained utility as reactive tools in chemical biology for covalent modification of proteins. acs.orgrsc.org A this compound moiety could be integrated into such probes to enhance their properties.

Q & A

Basic: How can researchers design synthesis routes for 3-Fluoroazepane while accounting for steric and electronic effects?

Methodological Answer:

Synthesis design should begin with a literature review of analogous fluorinated azepanes to identify viable reaction pathways (e.g., nucleophilic substitution, catalytic fluorination). Steric effects can be mitigated by selecting bulky bases or optimizing reaction temperatures, while electronic effects may require adjusting solvent polarity or electrophile reactivity. Use spectroscopic data (e.g., NMR) to validate intermediate structures .

Advanced: What strategies resolve contradictions in reported thermodynamic stability data for this compound?

Methodological Answer:

Contradictions often arise from variations in experimental conditions (e.g., solvent, temperature). Researchers should:

- Replicate studies under standardized conditions.

- Perform computational modeling (DFT, MD simulations) to compare theoretical vs. experimental stability.

- Cross-reference discrepancies with crystallographic or calorimetric data from authoritative databases like NIST .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Chromatography: HPLC or GC-MS to assess purity.

- Spectroscopy: / NMR for structural confirmation; IR for functional group analysis.

- Elemental Analysis: Validate empirical formulas.

Always calibrate instruments using reference standards and report detection limits .

Advanced: How can computational modeling improve understanding of this compound’s pharmacological interactions?

Methodological Answer:

- Use molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins.

- Combine QSAR models with in vitro assays to validate hypotheses.

- Cross-validate results using cryo-EM or X-ray crystallography for high-resolution interaction maps .

Basic: What literature review strategies effectively identify research gaps in fluorinated azepane chemistry?

Methodological Answer:

- Use Boolean search terms (e.g., "this compound AND synthesis NOT industrial") in databases like SciFinder or PubMed.

- Map trends via citation networks (CiteSpace, VOSviewer).

- Prioritize peer-reviewed articles over preprints and note inconsistencies in methodologies .

Advanced: How to design controlled experiments assessing this compound’s metabolic stability in vivo?

Methodological Answer:

- Variables: Dose, administration route, species-specific metabolism.

- Controls: Use wild-type vs. enzyme-knockout models.

- Analytics: LC-MS/MS for metabolite profiling.

- Ethics: Follow institutional guidelines for animal/human trials .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-response data?

Methodological Answer:

- Nonlinear regression (e.g., Hill equation) for IC/EC calculations.

- ANOVA for multi-group comparisons.

- Use Python/R packages (SciPy, pandas) for reproducibility and visualization .

Advanced: How to conduct comparative studies between this compound and its non-fluorinated analogs?

Methodological Answer:

- Experimental Design: Pair analogs with identical substituents except for fluorine.

- Metrics: Compare bioavailability, binding kinetics, and toxicity.

- Theoretical Support: Calculate electrostatic potential maps to quantify fluorine’s electron-withdrawing effects .

Basic: How to address limitations in existing studies on this compound’s environmental persistence?

Methodological Answer:

- Conduct longitudinal studies under varied ecological conditions (pH, temperature).

- Use isotopically labeled compounds to trace degradation pathways.

- Publish negative results to avoid publication bias .

Advanced: What interdisciplinary approaches can elucidate this compound’s role in neuropharmacology?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.